BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Physicochemical profiling Drug-likeness Lead optimization

Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797688-88-0) is a synthetic small molecule (C₁₇H₁₃FN₂O₃S₂, MW 376.43 g/mol) comprising a benzothiazole core linked via a methanone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. It belongs to the benzothiazole-sulfonamide-azetidine hybrid class, a scaffold associated with carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity in structurally related analogs.

Molecular Formula C17H13FN2O3S2
Molecular Weight 376.42
CAS No. 1797688-88-0
Cat. No. B2668890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
CAS1797688-88-0
Molecular FormulaC17H13FN2O3S2
Molecular Weight376.42
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C17H13FN2O3S2/c18-11-5-7-12(8-6-11)25(22,23)13-9-20(10-13)17(21)16-19-14-3-1-2-4-15(14)24-16/h1-8,13H,9-10H2
InChIKeyJQGSUZGMZBGQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797688-88-0): Procurement-Relevant Structural and Class Profile


Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797688-88-0) is a synthetic small molecule (C₁₇H₁₃FN₂O₃S₂, MW 376.43 g/mol) comprising a benzothiazole core linked via a methanone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety [1]. It belongs to the benzothiazole-sulfonamide-azetidine hybrid class, a scaffold associated with carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity in structurally related analogs [2]. The compound is primarily supplied as a research reagent (typical purity ≥95%) and is not FDA-approved for therapeutic use . Per ChEMBL and ZINC annotations, no peer-reviewed bioactivity data have been reported for this exact structure, placing it in an early-stage or exploratory research category [1].

Why Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone Cannot Be Casually Replaced by In-Class Analogs


Within the benzothiazole-sulfonamide-azetidine class, subtle substituent variations on the aryl sulfonyl group produce divergent physicochemical and target-engagement profiles. The 4-fluorophenyl substituent in this compound confers a distinct combination of electronic (electron-withdrawing, σₚ ≈ +0.06), lipophilic (π ≈ +0.14), and steric parameters compared to the 4-methoxy (electron-donating, π ≈ −0.02), 4-chloro (σₚ ≈ +0.23, π ≈ +0.71), or unsubstituted phenyl analogs [1]. In structurally analogous benzothiazole-sulfonamide carbonic anhydrase inhibitor series, replacement of the 4-fluorophenyl tail with alternative aryl groups yielded up to 10-fold shifts in isoform selectivity (e.g., CA IX vs. CA II) and altered antiproliferative potency against hypoxic cancer cells [2]. Furthermore, the azetidine ring's conformational rigidity and the sulfonyl group's H-bond acceptor capacity create a pharmacophore that is highly sensitive to regioisomeric and substituent modifications; casual interchange risks invalidating established SAR and introducing uncharacterized off-target liabilities [3].

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797688-88-0)


Physicochemical Differentiation: Computed logP and tPSA Profile vs. 4-Methoxy and Furan Analogs

The target compound's computed logP (3.94) and topological polar surface area (tPSA 75–77 Ų) establish a distinct physicochemical envelope within its analog series. The 4-fluorophenyl substituent contributes a measured lipophilicity (π ≈ +0.14) that balances passive permeability against solubility-driven liabilities, placing it between the more polar 4-methoxy analog (estimated logP ~3.5) and the more lipophilic 4-chloro analog (estimated logP ~4.4) [1]. This intermediate logP position may translate to differential pharmacokinetic handling in cell-based and in vivo models [2].

Physicochemical profiling Drug-likeness Lead optimization

Scaffold-Level Biological Potential: Benzothiazole-Sulfonamide Class Carbonic Anhydrase Inhibition Reference Range

While no direct target-engagement data exist for the exact compound, benzothiazole-sulfonamide analogs from the same structural class demonstrate nanomolar to sub-micromolar carbonic anhydrase (CA) inhibition. In a 2023 study, ten secondary sulfonamide benzothiazole derivatives yielded Ki values of 0.052–0.971 µM against hCA I and 0.025–0.682 µM against hCA II [1]. In the 2022 SLC-0111 analog series, compounds with a benzothiazole motif replacing the 4-fluorophenyl tail achieved nanomolar Ki against CA IX (tumor-associated isoform) [2]. The target compound's sulfonamide and benzothiazole pharmacophore elements suggest potential fit within this activity range, but direct experimental confirmation is absent [3].

Carbonic anhydrase inhibition Anticancer Hypoxic tumor targeting

Structural Uniqueness: 4-Fluorophenyl Sulfonyl Azetidine Motif vs. Common Bis-Sulfonyl Azetidine Scaffolds

The target compound features a mono-sulfonyl azetidine architecture (single 4-fluorophenylsulfonyl group on the azetidine ring) that distinguishes it from the more common bis-sulfonyl azetidine class (e.g., 1-((4-fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine) . The target compound's carbonyl-linked benzothiazole at the azetidine N1 position creates an amide-type connection, whereas many published analogs employ a direct sulfonyl or ether linkage at this position . This structural distinction may alter metabolic stability, hydrogen-bonding capacity, and target-binding geometry relative to analogs [1].

Medicinal chemistry Scaffold diversity Fragment-based design

Procurement-Relevant Physicochemical Quality Metrics: Purity Specification vs. Analog Compounds

The target compound is commercially available at ≥95% purity (typical specification), consistent with the 4-methoxy analog and furan analog from major vendors . No certified reference standard or pharmacopeial monograph exists for this compound or its direct analogs. The absence of published stability data, solubility measurements, or formulation protocols for the target compound represents a procurement consideration distinct from more mature benzothiazole derivatives (e.g., SLC-0111, which has defined formulation and stability data) [1].

Quality control Compound procurement Assay reproducibility

Optimal Research and Industrial Application Scenarios for Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797688-88-0)


Carbonic Anhydrase Isoform Selectivity Screening Based on Benzothiazole-Sulfonamide Class Precedent

Given the established nanomolar-to-micromolar CA inhibitory activity of structurally related benzothiazole-sulfonamides [1], the target compound is appropriately deployed in primary screening panels against recombinant human CA isoforms (I, II, IX, XII) using the stopped-flow CO₂ hydration assay. The 4-fluorophenyl substituent may confer differential isoform selectivity compared to the 4-methoxy and unsubstituted phenyl analogs, providing SAR expansion for tumor-associated CA IX/ XII programs [2].

Diversity-Oriented Screening for Novel Kinase or Phosphatase Targets

The compound's unique mono-sulfonyl azetidine architecture and benzothiazole core represent a chemical space underexplored relative to bis-sulfonyl azetidines . It is suited for inclusion in diversity-based kinase panel screens (e.g., 100–400 kinase panel) or phosphatase activity assays, where the 4-fluorophenyl group may engage halogen-bonding interactions or hydrophobic sub-pockets not accessible to hydrogen-substituted or methoxy analogs [3].

Antimicrobial Susceptibility Screening Against Mycobacterial and Gram-Positive Strains

Fluoro-substituted sulphonamide benzothiazoles comprising azetidinones have demonstrated anti-mycobacterial activity in published screening campaigns [4]. The target compound can be tested in MIC determination assays against M. tuberculosis H37Rv and drug-resistant clinical isolates, as well as Gram-positive pathogens (S. aureus, B. subtilis), with the 4-fluorophenyl group potentially contributing to enhanced membrane penetration relative to more polar analogs [1].

Medicinal Chemistry Hit-to-Lead Optimization with Focus on Metabolic Stability

The intermediate logP (3.94) and moderate tPSA (75–77 Ų) of the target compound position it for hit-to-lead optimization where balanced permeability and metabolic stability are critical [3]. Medicinal chemistry teams can use this compound as a starting scaffold for systematic substitution at the benzothiazole C6/C7 positions or the azetidine N1 carbonyl linker, leveraging the 4-fluorophenyl sulfonyl group as a fixed pharmacophoric element while modulating ADME properties [2].

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.